molecular formula C21H18ClNO3S B2521732 1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene CAS No. 477869-52-6

1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene

Cat. No.: B2521732
CAS No.: 477869-52-6
M. Wt: 399.89
InChI Key: QQGJEYLXLAFRLD-UHFFFAOYSA-N
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Description

1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene is a synthetic small molecule of interest in chemical and pharmaceutical research. This compound features a 4-chlorophenylsulfanyl group and a nitrobenzyl ether linked to a dimethylbenzene ring, a structure suggestive of potential bioactivity. While its specific mechanism of action requires further investigation, compounds with similar structural motifs, such as chlorophenyl and nitrobenzyl groups, are often explored in medicinal chemistry for their interactions with biological targets . Researchers may utilize this chemical as a key intermediate or building block in organic synthesis, or as a candidate for high-throughput screening in drug discovery campaigns. Its structural characteristics also make it a potential candidate for crystallographic studies to understand its solid-state properties; such data, if available, would be found in structural databases like the Cambridge Structural Database (CSD) . This product is intended for research use only in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

1-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methoxy]-2,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO3S/c1-14-4-3-5-20(15(14)2)26-13-16-6-11-21(19(12-16)23(24)25)27-18-9-7-17(22)8-10-18/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGJEYLXLAFRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution for Thioether Formation

The thioether linkage is synthesized via nucleophilic aromatic substitution (SNAr) between a halogenated benzyl intermediate and 4-chlorothiophenol.

Procedure :

  • Synthesis of 4-Chloro-3-nitrobenzyl Bromide :
    • Nitration of 4-chlorotoluene using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C yields 4-chloro-3-nitrotoluene.
    • Bromination with N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C) produces 4-chloro-3-nitrobenzyl bromide.
  • Thioether Formation :
    • Reaction of 4-chloro-3-nitrobenzyl bromide with 4-chlorothiophenol in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80°C for 12 hours yields 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl bromide .

Key Data :

  • Yield: 78% (thioether intermediate).
  • Characterization: ¹H NMR (CDCl₃) δ 8.21 (d, J = 2.4 Hz, 1H), 7.89 (dd, J = 8.6, 2.4 Hz, 1H), 7.45–7.38 (m, 4H), 4.72 (s, 2H).

Williamson Ether Synthesis for Benzyloxy Linkage

The benzyloxy ether is constructed via a Williamson reaction between 2,3-dimethylphenol and the thioether-functionalized benzyl bromide.

Procedure :

  • Deprotonation of 2,3-Dimethylphenol :
    • Treatment with sodium hydride (NaH) in tetrahydrofuran (THF) generates the phenoxide ion.
  • Etherification :
    • Addition of 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl bromide to the phenoxide solution at 60°C for 6 hours affords the target compound.

Optimization Notes :

  • Solvent choice (THF > DMF) improves yield by minimizing side reactions.
  • Excess NaH (1.5 eq.) ensures complete phenoxide formation.

Key Data :

  • Yield: 85%.
  • Purity: >99% (HPLC).

Alternative Route: Transition Metal-Free Coupling

Patent WO2017137048A1 describes a transition metal-free method for aryl ether synthesis, adaptable to this target compound.

Procedure :

  • Electrophile Preparation :
    • 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl chloride is synthesized via chlorination of the corresponding alcohol using thionyl chloride (SOCl₂).
  • Coupling with 2,3-Dimethylphenol :
    • Reaction with 2,3-dimethylphenol in toluene using lithium hexamethyldisilazide (LiHMDS) as a base at 25°C for 24 hours.

Advantages :

  • Avoids palladium or copper catalysts, reducing cost and purification complexity.
  • Chemoselective for aryl ether formation without competing C–S bond cleavage.

Key Data :

  • Yield: 72%.
  • Selectivity: >95:5 (desired product vs. byproducts).

Functional Group Compatibility and Challenges

Nitro Group Introduction

Early-stage nitration risks over-nitration or oxidative side reactions. A two-step approach mitigates this:

  • Late-Stage Nitration :
    • Nitration of 4-[(4-chlorophenyl)sulfanyl]benzyl alcohol using acetyl nitrate (AcONO₂) at −10°C ensures mono-nitration at the 3-position.

Characterization :

  • FT-IR: 1520 cm⁻¹ (asymmetric NO₂ stretch), 1350 cm⁻¹ (symmetric NO₂ stretch).

Oxidation State Management

The thioether moiety is susceptible to oxidation during nitration or etherification. Strategies include:

  • Temporary Protection : Masking the thioether as a sulfoxide using m-chloroperbenzoic acid (mCPBA) and subsequent reduction with LiAlH₄.
  • Low-Temperature Reactions : Conducting nitration below 0°C minimizes sulfone formation.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

  • Solvent Recovery : Distillation of THF and DMF achieves >90% recovery rates.
  • Base Regeneration : K₂CO₃ is filtered and reactivated via calcination.

Environmental Impact

  • Waste Streams : Neutralization of acidic byproducts (e.g., HBr) with NaOH generates NaBr, which is repurposed in bromination reactions.

Chemical Reactions Analysis

1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Tin(II) chloride, catalytic hydrogenation.

    Nucleophiles: Amines, thiols.

Major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and substituted chlorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound shows promise as a lead compound in drug development due to its potential biological activities. It may target pathways involved in:

  • Cell proliferation : Investigating its effects on cancer cell lines could reveal its utility in oncology.
  • Apoptosis : Understanding how it influences programmed cell death can provide insights into therapeutic strategies for various diseases.

Enzyme Inhibition Studies

Research has indicated that compounds similar to 1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene can exhibit enzyme inhibitory properties. Potential applications include:

  • α-glucosidase inhibitors : These compounds may be useful in managing Type 2 diabetes mellitus by slowing carbohydrate absorption.
  • Acetylcholinesterase inhibitors : Targeting this enzyme could have implications for treating neurodegenerative diseases like Alzheimer's.

Interaction Studies

To understand the binding affinity of this compound with specific proteins or enzymes, researchers can employ techniques such as:

  • Surface Plasmon Resonance (SPR) : This method allows for real-time monitoring of binding interactions.
  • Isothermal Titration Calorimetry (ITC) : Useful for determining thermodynamic parameters related to binding.

Case Studies

Several studies have explored the biological activity and potential therapeutic applications of compounds similar to or derived from this compound. For instance:

  • Antimicrobial Activity : Research has shown that derivatives with similar structures exhibit antimicrobial properties against various bacterial strains, indicating potential applications in infection control.
  • Toxicity Assessment : Evaluations using aquatic models like Daphnia magna have been conducted to assess the toxicity profiles of related compounds, providing essential safety data for future therapeutic use.

Mechanism of Action

The mechanism of action of 1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound 4-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)-3-nitrobenzamide (CAS: 303988-22-9, MW: 412.89 g/mol) serves as a relevant comparator. Below is a detailed comparison:

Property 1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene 4-[(4-Chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)-3-nitrobenzamide
Functional Group Ether (-O-) linkage Amide (-CONH-) linkage
Molecular Formula ~C₂₁H₁₈ClNO₃S C₂₁H₁₇ClN₂O₃S
Molecular Weight ~408.89 g/mol 412.89 g/mol
Polarity Lower (ether group lacks H-bonding capacity) Higher (amide group enables H-bonding)
Synthesis Route Likely via Williamson ether synthesis or SN2 substitution Typically synthesized via carbodiimide-mediated coupling
Stability More stable under basic conditions; susceptible to acid-catalyzed cleavage Amide hydrolysis possible under acidic/basic conditions

Physicochemical and Reactivity Insights

  • Solubility: The amide analog’s H-bonding capability enhances solubility in polar solvents (e.g., DMSO, methanol) compared to the ether variant, which may favor non-polar solvents .
  • Oxidation Sensitivity : The sulfanyl (-S-) group in both compounds is prone to oxidation, but the amide’s electron-withdrawing nature may accelerate this process relative to the ether.

Biological Activity

The compound 1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene is a complex organic molecule with potential biological activity. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies or research findings.

Molecular Formula

  • Molecular Formula : C₁₈H₁₈ClN₃O₂S
  • Molar Mass : 369.87 g/mol

Structural Characteristics

The compound features a chlorophenyl group, a sulfanyl moiety, and a nitrobenzyl segment, which contribute to its biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs often exhibit antimicrobial properties. For instance, compounds containing the sulfanyl group have demonstrated significant activity against various bacterial strains.

  • Study Findings : A series of synthesized compounds bearing sulfamoyl functionalities showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .

Anticancer Potential

The nitro group in the compound is known to enhance cytotoxicity against cancer cells. The structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups like nitro enhances the anticancer properties of related compounds.

  • Case Study : One study reported that similar nitro-substituted compounds exhibited IC₅₀ values less than those of standard drugs like doxorubicin in various cancer cell lines .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease.

  • Research Insights : Compounds from related classes demonstrated strong AChE inhibition, suggesting that this compound might exhibit similar properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Proteins : Molecular docking studies suggest that the compound may interact with target proteins through hydrophobic contacts and hydrogen bonding, influencing their activity .
  • Oxidative Stress Induction : Nitro groups can induce oxidative stress in cells, leading to apoptosis in cancer cells .
  • Inhibition of Key Enzymes : The inhibition of enzymes such as AChE can disrupt neurotransmission pathways, providing therapeutic effects in neurodegenerative diseases.

Comparison of Biological Activities

Activity TypeCompound ClassObserved ActivityReference
AntibacterialSulfamoyl derivativesModerate to strong
AnticancerNitro-substituted phenyl compoundsIC₅₀ < Doxorubicin
Enzyme InhibitionAChE inhibitorsStrong

Summary of Case Studies

Study FocusFindingsReference
Antimicrobial ActivityActive against Salmonella typhi, Bacillus subtilis
Anticancer ActivitySignificant cytotoxicity in cancer cell lines
Enzyme InhibitionStrong AChE inhibition observed

Q & A

Q. Challenges :

  • Disorder : Nitro or sulfanyl groups may exhibit rotational disorder. Apply restraints or split models during refinement .
  • Twinned Crystals : Use TWINABS in SHELX for data integration if twinning is detected .

What in vitro assays are suitable for evaluating pharmacological activity, and how should conflicting bioactivity data be addressed?

Level: Advanced
Answer :
Assay Design :

  • Anticonvulsant Activity : Use a pentylenetetrazole (PTZ)-induced seizure model in mice, measuring ED₅₀ values (e.g., 0.0143 mmol/kg in related nitroaromatic compounds) .
  • Antitumor Screening : Test against Hep G2 or MCF-7 cell lines using MTT assays. Calculate IC₅₀ values and compare to positive controls (e.g., doxorubicin) .
  • Enzyme Inhibition : Evaluate VEGFR-2 kinase inhibition via fluorescence-based assays to assess angiostatic potential .

Q. Data Contradictions :

  • Reproducibility : Ensure consistent cell passage numbers and assay conditions (e.g., serum concentration, incubation time).
  • Mechanistic Follow-Up : Use siRNA knockdown or competitive binding studies to validate target engagement if IC₅₀ values conflict across assays .

Which computational methods predict binding interactions, and how do they correlate with experimental results?

Level: Advanced
Answer :
Approaches :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., VEGFR-2). Focus on nitro and sulfanyl groups as potential hydrogen bond acceptors .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Compare RMSD plots of ligand-protein complexes to crystallographic data .

Q. Validation :

  • Overlay docked poses with X-ray crystal structures (if available) to verify binding modes.
  • Correlate computed binding energies (ΔG) with experimental IC₅₀ values. Discrepancies may indicate unaccounted solvation or entropic effects .

How can discrepancies in NMR chemical shifts be resolved during structural elucidation?

Level: Advanced
Answer :
Strategies :

  • Variable Temperature NMR : Probe dynamic effects (e.g., rotational barriers of the sulfanyl group) by acquiring spectra at 25°C and 60°C .
  • 2D Techniques : Use HSQC and HMBC to assign ambiguous 13C^{13} \text{C} signals. For example, HMBC correlations can confirm connectivity between the benzyloxy and dimethylbenzene moieties .
  • Computational Aids : Compare experimental shifts with DFT-calculated values (Gaussian 09, B3LYP/6-31G* basis set). Deviations >0.5 ppm may indicate conformational flexibility .

What strategies optimize the compound’s stability under varying pH and temperature conditions?

Level: Advanced
Answer :
Stability Studies :

  • pH Profiling : Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC. Nitro groups may hydrolyze under strongly acidic/basic conditions, requiring formulation in neutral buffers .
  • Thermal Analysis : Perform TGA/DSC to determine decomposition temperatures. Store lyophilized samples at -20°C to prevent thermal degradation .

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